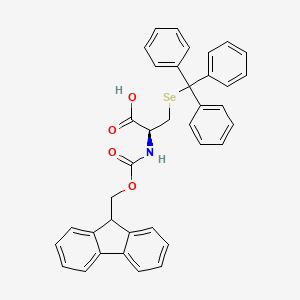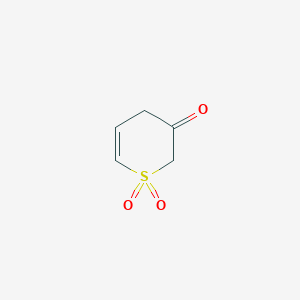
2H-Thiopyran-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-3(4H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3(4H)-one 1,1-dioxide typically involves the oxidation of thiopyran derivatives. One common method is the oxidation of 2H-thiopyran-3(4H)-one using hydrogen peroxide in the presence of acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Functionalized thiopyran derivatives.
Scientific Research Applications
2H-Thiopyran-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-3(4H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: The parent compound, lacking the 1,1-dioxide functionality.
Thiopyran-3(4H)-one: The parent ketone without the dioxide group.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2H-Thiopyran-3(4H)-one 1,1-dioxide is unique due to its specific oxidation state and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity compared to its parent compounds and other sulfone derivatives.
Properties
Molecular Formula |
C5H6O3S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1,1-dioxo-4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6O3S/c6-5-2-1-3-9(7,8)4-5/h1,3H,2,4H2 |
InChI Key |
GDEMJODDOAINBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CS(=O)(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)

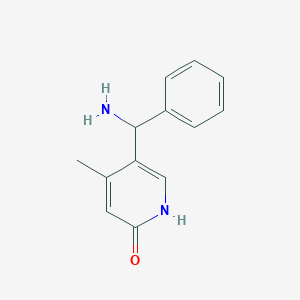
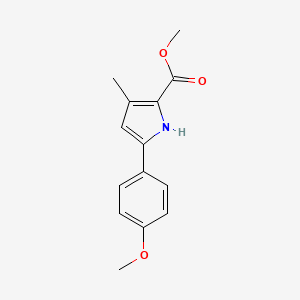
![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
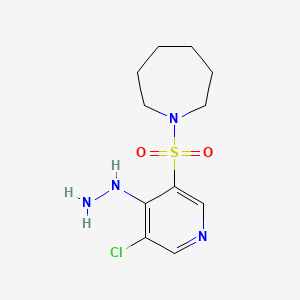
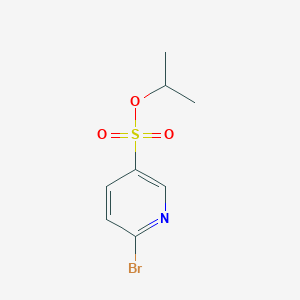
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)


![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
